3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
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Description
3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as CFTRinh-172, is a small molecule compound that is widely used in scientific research for its ability to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride ions across epithelial cell membranes, and mutations in the CFTR gene are responsible for the development of cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of fluoro-substituted benzo[b]pyran derivatives, which include compounds structurally related to "3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one". These compounds exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, showing promise as potential anticancer agents (Hammam et al., 2005).
Antidiabetic Potential
Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized and tested as hypoglycemic agents, indicating significant antidiabetic activity. The structural functionalities present in these compounds suggest their potential in antidiabetic drug discovery, underscoring the versatility of fluorinated pyrazoles in medicinal chemistry (Faidallah et al., 2016).
Insecticidal Properties
Compounds with structures analogous to "3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one" have been synthesized and evaluated for their insecticidal activities. Esters of 3-phenoxybenzyl alcohol and its derivatives with mono-halovinyl side chains exhibit moderate to high insecticidal activities, highlighting the potential of these compounds in developing new insecticides (Elliott et al., 1986).
Apoptosis-Promoting Effects
Novel pyrazole derivatives with benzo[d]thiazole structures containing aminoguanidine units have been synthesized and evaluated for their apoptotic activities. Among these, certain compounds demonstrated potent anticancer activity, particularly against triple-negative breast cancer cell lines, by inducing apoptosis. This suggests the applicability of such derivatives in cancer treatment research (Liu et al., 2019).
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-12-2-6-15(7-3-12)22-9-8-21-17(18(22)23)24-11-13-4-5-14(20)10-16(13)19/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOQUAOJEQIYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chloro-4-fluorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one |
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